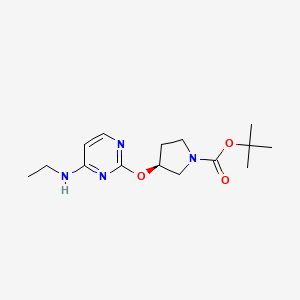
(2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a synthetic organic molecule characterized by its unique thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Schiff Base Formation: The thiazolidinone intermediate is then reacted with an aromatic aldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde) to form a Schiff base. This step is typically performed under reflux conditions in an ethanol solvent.
Final Condensation: The Schiff base is then condensed with 3,4-dimethylaniline under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone ring is known to contribute to these bioactivities.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies have shown that derivatives of thiazolidinones exhibit promising anti-inflammatory and analgesic properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism by which (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one exerts its effects is primarily through interaction with biological macromolecules. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
類似化合物との比較
Similar Compounds
- (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxybenzylidene)thiazolidin-4-one
- (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-methoxybenzylidene)thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2E,5E)-2-((3,4-dimethylphenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety. This dual substitution can enhance its biological activity and provide additional sites for chemical modification, making it a valuable compound for further research and development.
特性
IUPAC Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-4-6-14(8-12(11)2)20-19-21-18(23)17(25-19)10-13-5-7-15(22)16(9-13)24-3/h4-10,22H,1-3H3,(H,20,21,23)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFZGTOJHCIEOM-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide](/img/structure/B2943830.png)
![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)




![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![BUTYL 2-{[6-AMINO-3,5-DICYANO-4-(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B2943843.png)

![Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate](/img/structure/B2943847.png)


